molecular formula C7H3Br2FO B1585684 3,5-Dibromo-2-fluorobenzaldehyde CAS No. 477535-40-3

3,5-Dibromo-2-fluorobenzaldehyde

Cat. No. B1585684
M. Wt: 281.9 g/mol
InChI Key: UZLJTDXCWOCFJP-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 477535-40-3 . It has a molecular weight of 281.91 and its IUPAC name is 3,5-dibromo-2-fluorobenzaldehyde . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-fluorobenzaldehyde is represented by the InChI code: 1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H . The exact mass of the molecule is 279.853455 .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-fluorobenzaldehyde has a density of 2.0±0.1 g/cm3 . Its boiling point is 280.1±35.0 °C at 760 mmHg . The compound is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis of Bioactive Compounds

Fluorinated benzaldehydes serve as precursors in the synthesis of bioactive molecules. For instance, the synthesis of fluoronorepinephrines demonstrates the utility of fluorinated aldehydes in creating compounds with distinct biological activities. These analogues exhibit varying adrenergic agonist properties, underscoring the impact of fluorine substituents on pharmacological profiles (Kirk et al., 1979).

Development of Fluorescent Probes

Research into solvatochromic fluorophores, including those based on benzaldehyde derivatives, highlights the role of such compounds in designing fluorescence-based sensors. These fluorophores exhibit unique properties such as high quantum yields and large Stokes shifts, making them suitable for studying biological events (Okada, Sugai, & Chiba, 2016).

Catalysis and Organic Transformations

Dibromo-substituted benzaldehydes are key intermediates in organic transformations. For example, the synthesis of 2,5-Dibromobenzaldehyde and its subsequent reaction showcase its utility in Grignard reactions, leading to the formation of various organic compounds (Shimura, Kawai, & Minegishi, 1993).

Materials Science

The incorporation of fluorinated benzaldehydes into polymeric materials has been explored for enhancing properties such as CO2 adsorption. Research demonstrates that fluorinated microporous polyaminals exhibit increased surface areas and selective adsorption capabilities, relevant for environmental and energy applications (Li, Zhang, & Wang, 2016).

Analytical Chemistry

Fluorinated benzaldehydes have also been employed in developing chemosensors for detecting metal ions. Studies show that derivatives of salicylaldehyde can act as selective sensors for copper ions, demonstrating the potential of fluorinated benzaldehydes in analytical applications (Gao et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3,5-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLJTDXCWOCFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378806
Record name 3,5-dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-fluorobenzaldehyde

CAS RN

477535-40-3
Record name 3,5-dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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